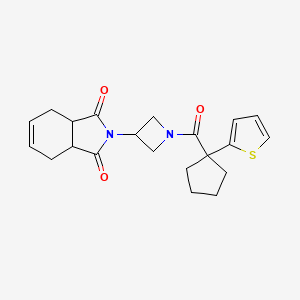

![molecular formula C23H18N4O3S B2700436 N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea CAS No. 1251688-73-9](/img/structure/B2700436.png)

N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

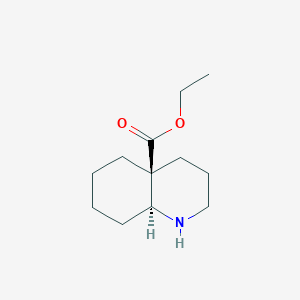

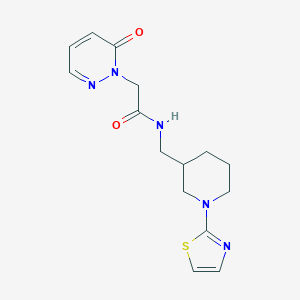

The compound “N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-methylphenyl)urea” is a complex organic molecule that contains a benzimidazole and a urea moiety . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to benzene and imidazole . Ureas, on the other hand, are organic compounds that share the functional group (NH2)2CO .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole ring, followed by the attachment of the urea moiety . The exact synthesis process would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring attached to a phenyl group through an ethyl linker, and a urea group attached to another phenyl group . The exact 3D structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and undergoing electrophilic substitution . Ureas can participate in reactions such as hydrolysis and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzimidazoles are generally stable and resistant to oxidation and reduction . Ureas are generally solid at room temperature and soluble in water .Scientific Research Applications

Angiogenesis Inhibition

- VEGFR-2 and TIE-2 Kinase Receptor Inhibition : This compound belongs to a class of benzimidazole-ureas that act as inhibitors of VEGFR-2 and TIE-2 kinase receptors, both crucial in angiogenesis. The structure-activity relationship studies emphasized the significance of the N1 nitrogen in the benzimidazole and urea components for their activity (Hasegawa et al., 2007).

Cancer Research

- Prostate Cancer Cell Proliferation : Research on human prostate cancer cells (LNCaP and PC-3) showed that certain benzimidazole derivatives, like 1-ethyl-2-benzimidazolinone, significantly affected cell proliferation, suggesting a potential role in cancer treatment or research (Parihar et al., 2003).

- DNA Binding and Cytotoxicity : Benzimidazole compounds, including those similar to N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea, demonstrated DNA binding capabilities and cytotoxic effects against various cancer cell lines, suggesting their potential in cancer therapy (Paul et al., 2015).

Enzyme Inhibition

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Certain tetrahydropyrimidine-5-carboxylates, a class of cyclic urea derivatives, exhibited inhibitory effects on acetylcholinesterase and butyrylcholinesterase, important in neurological research (Sujayev et al., 2016).

Microbiology

- Anti-Helicobacter pylori Activity : Benzimidazole derivatives have been developed as potent and selective agents against Helicobacter pylori, a pathogen causing gastric issues. These compounds meet critical microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).

Organic Chemistry and Synthesis

- Lossen Rearrangement in Urea Synthesis : The compound is related to a study demonstrating the Lossen rearrangement for synthesizing ureas from carboxylic acids. This process achieved good yields without racemization, highlighting its potential in organic synthesis and pharmaceutical applications (Thalluri et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

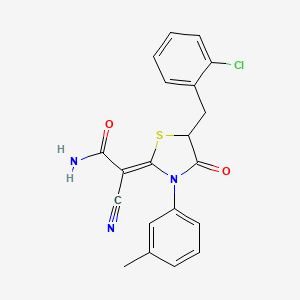

3-(3-methylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3S/c1-14-6-8-16(9-7-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOBFDSQRSOKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)

![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)

![N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide](/img/structure/B2700373.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2700374.png)